4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol
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Overview
Description
Isotaxiresinol 9,9’-acetonide is a natural product used primarily for research purposes in life sciencesThe compound has a molecular formula of C22H26O6 and a molecular weight of 386.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isotaxiresinol 9,9’-acetonide typically involves the protection of hydroxyl groups in Isotaxiresinol using acetonide formation. This process requires specific reaction conditions, including the use of acid catalysts and controlled temperatures to ensure the selective protection of the desired hydroxyl groups .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Isotaxiresinol 9,9’-acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Isotaxiresinol 9,9’-acetonide has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Isotaxiresinol 9,9’-acetonide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Isotaxiresinol 9,9’-acetonide can be compared with other similar compounds, such as:
Isotaxiresinol: The parent compound without the acetonide protection.
Cycloolivil: A structurally related compound with similar biological activities.
Isolariciresinol: Another lignan with comparable chemical properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Isotaxiresinol 9,9’-acetonide .
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl)benzene-1,2-diol |
InChI |
InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3 |
InChI Key |
GACLBPGDLVRRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C |
Origin of Product |
United States |
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